molecular formula C9H12N2O3S B8770353 Ethyl 2-acetylamino-4-thiazoleacetate CAS No. 31119-05-8

Ethyl 2-acetylamino-4-thiazoleacetate

Cat. No. B8770353
CAS RN: 31119-05-8
M. Wt: 228.27 g/mol
InChI Key: INGKHJJPHOQNBJ-UHFFFAOYSA-N
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Patent
US06740662B1

Procedure details

Ethyl 2-(2-aminothiazol-4-yl)acetate was reacted with acetyl chloride in dichloroethane in the presence of triethylamine, and then the reaction mixture was worked up and purified in a usual manner to obtain ethyl 2-(2-acetylaminothiazol-4-yl)acetate as a colorless solid. MS: 229.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=1.[C:13](Cl)(=[O:15])[CH3:14].C(N(CC)CC)C>ClC(Cl)C>[C:13]([NH:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=1)(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=C(N1)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified in a usual manner

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1SC=C(N1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.